The compound [{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is a complex organic molecule featuring multiple functional groups. It is characterized by a piperidine ring, an amino acid structure, and a phenyl group, which contribute to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound can be represented as CHNO.
This compound may be synthesized through various organic chemistry techniques, often involving the reaction of piperidine derivatives with amino acids or related compounds. Its synthesis and characterization are subjects of interest in pharmaceutical research, particularly in the development of new therapeutic agents.
This compound can be classified as an amino acid derivative and a piperidine-based compound, which places it within the broader categories of organic compounds used in drug development and chemical synthesis.
The synthesis of [{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often employed for monitoring the progress and purity of the reactions.
The molecular structure features a piperidine ring linked to a phenyl group through an acetic acid moiety. The presence of an aminocarbonyl group enhances its reactivity and potential interactions with biological targets.
Structural elucidation techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are crucial for confirming the identity and purity of this compound.
The compound can participate in various chemical reactions, including:
Understanding these reactions requires knowledge of reaction mechanisms, including transition states and intermediates that may form during synthesis or application processes.
The mechanism of action for this compound is likely related to its ability to interact with specific biological targets, such as enzymes or receptors involved in metabolic pathways. The presence of both an amino group and a carboxylic acid allows it to mimic natural substrates in biochemical reactions.
Research into similar compounds suggests that they may exhibit properties such as:
Relevant analyses include spectroscopic methods such as infrared (IR) spectroscopy for functional group identification and NMR for structural confirmation.
The compound has potential applications in:
Piperidine scaffolds represent one of the most privileged structural motifs in medicinal chemistry, present in >20 classes of pharmaceuticals and numerous alkaloids. Their saturated six-membered ring provides conformational rigidity while maintaining sufficient flexibility for optimal target binding. The piperidine nucleus enables three-dimensional diversification critical for interacting with diverse biological targets, particularly central nervous system (CNS) receptors and enzymes [5] [8]. Approximately 23% of small-molecule drugs approved by the U.S. FDA contain this N-heterocycle, underscoring its fundamental role in drug development [3].
Structurally, piperidine’s secondary amine allows for functionalization through N-alkylation or acylation, while its aliphatic carbons serve as points for stereoselective C–H functionalization. This versatility facilitates precise tuning of pharmacokinetic properties. Chiral piperidine derivatives demonstrate enhanced biological selectivity, as evidenced by drugs like the acetylcholinesterase inhibitor Donepezil (Figure 1), which exploits stereochemistry for optimal binding to the catalytic triad [5] [8]. Recent synthetic advances, including transition-metal-catalyzed C(sp³)–H activation and asymmetric hydrogenation of pyridines (Scheme 1), have enabled efficient access to stereochemically complex piperidine architectures previously inaccessible through classical synthesis [3] [8].
Table 1: Representative Piperidine-Containing Drugs and Their Therapeutic Applications
Drug Name | Therapeutic Category | Key Structural Features | Biological Target |
---|---|---|---|
Donepezil | Alzheimer’s disease | Benzylpiperidine, indanone | Acetylcholinesterase |
Risperidone | Antipsychotic | Benzisoxazole, fluorophenylpiperidine | Dopamine D₂, serotonin 5-HT₂A receptors |
Melperone | Antipsychotic (2nd generation) | p-Fluorophenyl ketone, N-methylpiperidine | Dopamine receptors |
Diphenidol | Antiemetic/Vertigo control | Diphenylmethanol, β-hydroxyethylpiperidine | Histamine H₁ receptors? |
Saxagliptin | Antidiabetic (DPP-4 inhibitor) | Cyanopyrrolidine, adamantylaminocarbonylpiperidine | Dipeptidyl peptidase-4 |
The scaffold’s protonatable nitrogen (pKₐ ~11) enhances water solubility under physiological conditions, while its lipophilic character promotes membrane permeability. Strategic substitution modulates these properties: for instance, fluorination at C-2 or C-3 positions simultaneously enhances metabolic stability and blood-brain barrier penetration, as observed in fluorinated analogs of Melperone and Diphenidol [8]. Piperidine-containing compounds also demonstrate reduced hERG channel binding—a common cause of cardiotoxicity—due to steric constraints that prevent optimal π-stacking with Tyr652 and Phe656 residues in the channel’s inner cavity [5].
The aminocarbonyl (–CONH₂) moiety serves as a multifunctional pharmacophore when incorporated into heterocyclic frameworks like piperidine. Its hydrogen-bonding capability (as both donor and acceptor) enables specific interactions with biological targets, while its moderate polarity balances lipophilicity and aqueous solubility. In the target compound [{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid, the 4-(aminocarbonyl)piperidine subunit provides a conformationally constrained hydrogen-bonding module critical for target engagement [4] [5].
Synthetically, 4-carbamoylpiperidines are accessible via Curtius rearrangement of isonicotinic acid derivatives or transition-metal-catalyzed carbonylation of 4-halopiperidines. Positional isomerism significantly influences biological activity: 4-aminocarbonyl substitution (as in the target compound) stabilizes an equatorial conformation that projects the carbamoyl group axially, optimizing hydrogen bonding with protein targets. By contrast, 3-substituted isomers like [{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid (PubChem CID: 25220097) exhibit distinct conformational dynamics and reduced potency against several enzymatic targets [4] [7].
Table 2: Impact of Piperidine Substituent Position on Molecular Properties
Substituent Position | Conformational Effect | Hydrogen-Bonding Capacity | Log P Reduction* |
---|---|---|---|
4-aminocarbonyl | Equatorial attachment stabilizes chair conformation; carbamoyl projects axially | Dual donor/acceptor geometry ideal for deep pocket engagement | -0.85 ± 0.12 |
3-aminocarbonyl | Steric clash with N1-substituents induces boat conformation | Restricted acceptor geometry due to torsional strain | -0.62 ± 0.09 |
2-aminocarbonyl | Severe 1,3-diaxial interactions destabilize chair | Primarily acceptor function due to solvation effects | -0.45 ± 0.15 |
*Calculated reduction relative to unsubstituted N-Boc-piperidine
The carbamoyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. In biphenyl-piperidine-triazine derivatives developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), the 4-aminocarbonylpiperidine moiety reduced CYP3A4 inhibition by >60% compared to trifluoromethyl analogs while improving liver microsomal stability (t₁/₂ > 120 min) [1] [5]. This stability originates from the group’s low electron density, which discourages P450 heme-iron coordination. Furthermore, the moiety’s polarity mitigates phospholipidosis risk by reducing cationic amphiphilic character—a common issue with tertiary amine-rich scaffolds [5].
Acetic acid derivatives appended to heterocycles serve as versatile pharmacophoric elements that modulate receptor affinity and physicochemical behavior. In the target compound, the –CH₂COOH moiety linked via an N-phenylglycine spacer creates an extended zwitterionic architecture at physiological pH. The anionic carboxylate engages in salt bridges with lysine/arginine residues in binding pockets, while the flexible ethylene linker permits optimal geometry for these interactions [9] [10].
Synthetically, such structures are constructed through:
Structure-activity relationship (SAR) studies demonstrate that acetic acid derivatives profoundly influence binding kinetics. For peroxisome proliferator-activated receptor gamma (PPARγ) agonists, the acidic group is indispensable for activation function-2 (AF-2) domain stabilization via salt bridges with His323, His449, and Tyr473 [10]. Similarly, in the target molecule, the acetic acid moiety serves as a carboxylic acid bioisostere, mimicking endogenous ligands while resisting esterase-mediated cleavage.
Table 3: Role of Acetic Acid Derivatives in Receptor Recognition
Target Receptor | Key Interactions | Effect on Binding Affinity | Biological Outcome |
---|---|---|---|
PPARγ nuclear receptor | Salt bridge with His323/His449; H-bond with Tyr473 | Kd reduction 5–10-fold vs non-acidic analogs | Enhanced co-activator recruitment |
αvβ3 integrin | Coordination with Mn²⁺ in metal-ion-dependent site | IC₅₀ < 100 nM for RGD mimetics | Antiangiogenic activity |
GABAₐ receptors | Electrostatic interaction with β-subunit Lys274 | Partial agonism EC₅₀ 3–30 μM | Anxiolytic effects sans sedation |
Angiotensin-converting enzyme | Zn²⁺ coordination; H-bonds with Glu384, His383 | IC₅₀ 0.2–5 nM for inhibitors | Antihypertensive efficacy |
The spacer length between the piperidine nitrogen and acetic acid critically modulates activity. Two-atom linkers (–CH₂C(O)NHCH₂COOH) optimize distance (∼10.5 Å) for simultaneous engagement with complementary charged residues in deep binding pockets. Shortening to a direct piperidine-acetic acid linkage (–CH₂COOH) reduces flexibility and impairs binding, while longer chains (–(CH₂)₃COOH) increase entropic penalties upon complexation [9]. Electronic effects also prove significant: replacing acetic acid with sulfonic acid (–CH₂SO₃H) enhances acidity but reduces membrane permeability, whereas tetrazole bioisosteres maintain acidity (pKa ∼4.5) while increasing lipophilicity (clogP +0.7) and oral bioavailability [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1